molecular formula C6H4BClF2O2 B1429146 (2-Chloro-4,6-difluorophenyl)boronic acid CAS No. 1373393-48-6

(2-Chloro-4,6-difluorophenyl)boronic acid

Cat. No. B1429146
M. Wt: 192.36 g/mol
InChI Key: CVKSBWKPNRLZGR-UHFFFAOYSA-N
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Description

“(2-Chloro-4,6-difluorophenyl)boronic acid” is a type of boronic acid that is used as a reagent in Suzuki-Miyaura coupling reactions . It is also used in the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives . It is often used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole .


Synthesis Analysis

Boronic acids, such as “(2-Chloro-4,6-difluorophenyl)boronic acid”, are often used in the synthesis of various compounds. They are particularly useful in Suzuki-Miyaura coupling reactions . The synthetic processes used to obtain these active compounds are well-known and relatively simple .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-4,6-difluorophenyl)boronic acid” is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring . The molecular formula is CHBFO and it has an average mass of 157.911 Da .


Chemical Reactions Analysis

“(2-Chloro-4,6-difluorophenyl)boronic acid” is involved in various chemical reactions. For instance, it is used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It is also used in the synthesis of highly efficient phosphorescent iridium (III) complexes, which are used for light-emitting diodes .


Physical And Chemical Properties Analysis

“(2-Chloro-4,6-difluorophenyl)boronic acid” is an off-white to light beige or yellow powder . It has a molecular weight of 192.36 g/mol .

Scientific Research Applications

Tris(pentafluorophenyl)borane and Boronic Acid Chemistry

  • Tris(pentafluorophenyl)borane, a boron Lewis acid, plays a critical role in homogeneous Ziegler-Natta chemistry and has expanded applications in organic and organometallic chemistry. This includes catalytic hydrometallation reactions, alkylations, catalyzed aldol-type reactions, tautomerizations, and stabilization of uncommon coordination geometries of carbon (Erker, 2005).

Fluorescent Chemosensors Using Boronic Acid

  • Boronic acid interacts with cis-1,2-or 1,3-diol to form ring structures, making it useful as a reporter in fluorescent sensors to probe carbohydrates and bioactive substances. Recent advancements include sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).

Palladium Precatalyst in Suzuki-Miyaura Reactions

  • A new palladium precatalyst enables fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. This advancement is significant for applications where these substrates are desirable (Kinzel, Zhang, & Buchwald, 2010).

Boronic Acid in Diarylpalladium Complexes

  • (2,4,6-Trifluorophenyl)- and (2,6-difluorophenyl)boronic acids are used to produce cis-diarylpalladium complexes, which upon heating, undergo coupling to form unsymmetrical biaryls (Osakada, Onodera, & Nishihara, 2005).

Boronic Acid in Enantioselective Aza-Michael Additions

  • Boronic acid catalysis is utilized in the aza-Michael addition of hydroxamic acid to quinone imine ketals, showing potential in synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Applications of Boronic Acid Polymers in Biomedicine

  • Boronic acid-containing polymers are valuable in biomedical applications such as HIV, obesity, diabetes, and cancer treatment, highlighting their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).

Future Directions

The use of boronic acids, such as “(2-Chloro-4,6-difluorophenyl)boronic acid”, in the synthesis of various compounds is a promising area of research. These compounds have shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(2-chloro-4,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKSBWKPNRLZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263498
Record name B-(2-Chloro-4,6-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4,6-difluorophenyl)boronic acid

CAS RN

1373393-48-6
Record name B-(2-Chloro-4,6-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373393-48-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Chloro-4,6-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-4,6-difluorophenyl)boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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